3-Hydroxycyclopent-2-en-1-one

Overview

Description

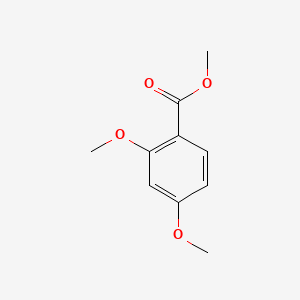

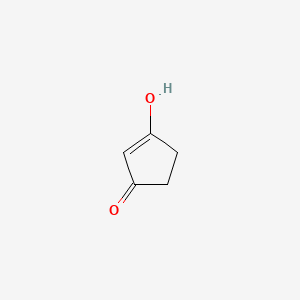

3-Hydroxycyclopent-2-en-1-one is a chemical compound that has been the subject of various research studies due to its potential as an intermediate in organic synthesis. The compound is characterized by a cyclopentenone ring with a hydroxyl group at the third position, which makes it a versatile building block for the construction of more complex molecules.

Synthesis Analysis

The synthesis of derivatives of 3-Hydroxycyclopent-2-en-1-one has been explored through different methodologies. For instance, the gold(I)-catalyzed isomerization of 3-hydroxylated enynes has been shown to produce alkylidene-cyclopentenes, cyclohexadienes, or alpha,beta-unsaturated aldehydes, which are related to the core structure of 3-Hydroxycyclopent-2-en-1-one . Additionally, stereodivergent synthesis routes have been developed to create enantioenriched 4-hydroxy-2-cyclopentenones, which are closely related to the compound . These methods involve steps such as Noyori reduction and ring-closing metathesis.

Molecular Structure Analysis

The molecular structure of 3-Hydroxycyclopent-2-en-1-one and its derivatives has been studied through various techniques. For example, the synthesis of 4-hydroxy-3H-cyclopent[a]azulen-3-one, a tricyclic π-conjugated system, demonstrated shifts in proton magnetic resonances, indicating the influence of the cyclopentadienone moiety on the molecule's electronic structure . Furthermore, the crystalline modifications of 2-hydroxycyclopent-2-enone have been characterized, revealing different hydrogen bonding patterns and orientations of the hydroxyl proton .

Chemical Reactions Analysis

The reactivity of 3-Hydroxycyclopent-2-en-1-one derivatives has been explored in various chemical reactions. For instance, the photochemical [2+2] cycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives have been studied, yielding functionalized bicyclo[3.2.0]heptanes . Additionally, the synthesis of 3-alkyl- and 3-alkenyl-5-hydroxycyclopent-2-enones from phenol demonstrates the versatility of these compounds in organic synthesis . The reaction of 2-hydroxy-3-methylcyclopent-2-enone with aromatic amines to form enamines further exemplifies the diverse reactivity of this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxycyclopent-2-en-1-one derivatives have been investigated in several studies. For example, the alternative synthesis of 2-hydroxy-3,5,5-trimethylcyclopent-2-en-1-one provided insights into the compound's behavior under anhydrous conditions and the influence of different reagents and reaction conditions . The terminally functionalized 2- and 3-alkyl-4-hydroxycyclopent-2-enones have been prepared, showcasing the ability to modify side-chain functionality and convert these compounds into important intermediates for prostanoid synthesis . These studies highlight the compound's stability and reactivity, which are crucial for its application in synthetic chemistry.

Scientific Research Applications

Anticancer Drug Design

The cyclopentenone moiety, to which 3-Hydroxycyclopent-2-en-1-one belongs, has been identified as a special functional group for anticancer drug design. Studies have shown that the incorporation of the cyclopentenone group into molecules can significantly enhance their anticancer potential. This chemical group has a wide spectrum of intracellular targets, ranging from nuclear factors to mitochondria, and its addition to target-oriented molecules could be a general strategy for developing novel therapeutic agents (Conti, 2006).

Environmental and Occupational Monitoring

Urinary 1-hydroxypyrene has been reviewed as a biomarker of exposure to polycyclic aromatic hydrocarbons (PAHs), which are environmental pollutants. While this application does not directly involve 3-Hydroxycyclopent-2-en-1-one, it highlights the importance of closely related chemical structures in monitoring environmental and occupational exposure to harmful compounds (Viau, 1999).

Biomedical Applications

Recent advances in the synthesis, functionalization, and biomedical applications of hydroxyapatite have been discussed, where 3-Hydroxycyclopent-2-en-1-one could potentially play a role in the modification or functionalization of materials for biomedical use. This includes applications in drug delivery systems, bioimaging, and treatment of hyperthermia (Haider et al., 2017).

Neuroprotection Research

In the context of neuroprotection research, the failure of phase III trials to demonstrate efficacy of neuroprotective agents has led to calls for a new approach. While 3-Hydroxycyclopent-2-en-1-one is not directly mentioned, the discussion on the need for more rigorous preclinical and clinical approaches could be relevant for researching the neuroprotective potential of compounds including 3-Hydroxycyclopent-2-en-1-one (Donnan, 2008).

Safety and Hazards

The safety data sheet for a related compound, 3-Ethyl-2-hydroxy-2-cyclopenten-1-one, indicates that it may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

3-hydroxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWUYXFIBJPQCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207402 | |

| Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5870-62-2 | |

| Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3-Hydroxycyclopent-2-en-1-one utilized in the synthesis of complex molecules?

A: 3-Hydroxycyclopent-2-en-1-one serves as a crucial starting material for synthesizing various complex ring systems. For example, it plays a vital role in constructing the intricate 6/6/6/5-membered steroidal skeleton of Batrachotoxin, a potent neurotoxin. Researchers achieved this through a multi-step synthesis involving a palladium/nickel-promoted Weix coupling to link the A/B-ring and D-ring fragments, followed by an unexpected samarium iodide-mediated 1,4-addition instead of the intended pinacol coupling to form the C-ring. This process unexpectedly led to the formation of the unusual 11(9→7)-abeo-steroid skeleton. []

Q2: Can you elaborate on the role of 3-Hydroxycyclopent-2-en-1-one in Mn(III)-based oxidative reactions?

A: 3-Hydroxycyclopent-2-en-1-one derivatives, specifically 2,2'-(methylene)bis(3-hydroxycyclopent-2-en-1-one)s, undergo a unique transformation in the presence of Mn(III)-based oxidants. Instead of forming the expected dioxapropellanes, these reactions yield angular spirodihydrofurans. This outcome arises from a proposed mechanism involving the formation of dispirocyclopropanes as intermediates. This highlights the fascinating reactivity of 3-hydroxycyclopent-2-en-1-one derivatives and their potential in constructing diverse molecular architectures. []

Q3: What are the structural characteristics of 3-Hydroxycyclopent-2-en-1-one and its derivatives?

A: Taking 2-[(4-Chlorophenyl)(2-hydroxy-5-oxocyclopent-1-en-1-yl)methyl]-3-hydroxycyclopent-2-en-1-one as an example, this derivative showcases a common structural feature of these compounds: the presence of two five-membered rings. In this particular case, the crystal structure reveals two molecules per asymmetric unit, with the dihedral angles between the five-membered rings being 57.3° and 51.4°. Notably, each molecule exhibits an intramolecular O—H⋯O hydrogen bond. Additionally, the crystal packing is stabilized by intermolecular O—H⋯O and C—H⋯O hydrogen bonds, forming chains along the b-axis. []

Q4: How does 3-Hydroxycyclopent-2-en-1-one relate to the biosynthesis of tetrapyrroles?

A: While 3-Hydroxycyclopent-2-en-1-one itself is not directly involved in tetrapyrrole biosynthesis, it shares a connection through the enzyme 5-aminolevulinate synthase (ALAS). While ALAS is primarily known for catalyzing the condensation of glycine and succinyl-CoA to produce 5-aminolevulinic acid (ALA), the precursor to tetrapyrroles, certain ALAS enzymes exhibit an intriguing bifunctionality. These enzymes can also catalyze the cyclization of ALA-CoA to form 2-amino-3-hydroxycyclopent-2-en-1-one. This observation suggests a potential evolutionary link between these seemingly distinct metabolic pathways and highlights the catalytic versatility of ALAS enzymes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.